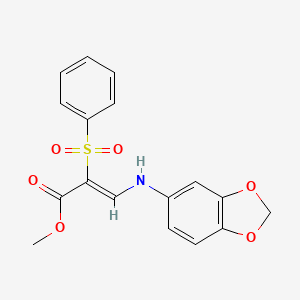![molecular formula C20H16ClN5O3S3 B2430235 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-12-8](/img/structure/B2430235.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H16ClN5O3S3 and its molecular weight is 506.01. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Indapamide derivatives, including structures related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, have shown promising anticancer properties. Notably, a compound named SGK 266 exhibited significant proapoptotic activity against melanoma cell lines and inhibited specific carbonic anhydrase isoforms, potentially contributing to anticancer mechanisms (Yılmaz et al., 2015).
Antimicrobial Activity
- Derivatives of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide demonstrated potent antimicrobial activities. Compounds synthesized by reacting azolylsulfonylamines with azolylchloroacetamides exhibited low minimal inhibitory concentrations against various microbial strains, suggesting their potential as antimicrobial agents. The molecular properties of these molecules indicate their druglikeness, supporting their candidacy as drug compounds (S. P et al., 2021).
Enzyme Inhibition
- Several aromatic sulfonamides, structurally related to the compound of interest, were studied for their ability to inhibit carbonic anhydrase isoenzymes. Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide demonstrated nanomolar inhibitory concentrations against specific isoenzymes, highlighting their potential in enzyme-targeted therapies (Supuran et al., 2013).
Fluorescent Probes and Bioimaging
- A novel benzothiazole-based fluorescent probe, structurally related to the compound , was developed for cysteine detection. This probe shows high selectivity and sensitivity and was successfully applied in bioimaging of intracellular cysteine in living cells. Additionally, a paper test strip system was developed for convenient cysteine detection (Yu et al., 2018).
Anti-Inflammatory and Antifungal Activities
- Compounds synthesized from 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides were tested for analgesic, anti-inflammatory, and antimicrobial activities. The results showed promising activities, suggesting the potential of such compounds in treating various conditions (Gein et al., 2019).
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S3/c21-18-8-7-17(31-18)16-13-30-20(24-16)25-19(27)14-3-5-15(6-4-14)32(28,29)26(11-1-9-22)12-2-10-23/h3-8,13H,1-2,11-12H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYWDWDENVNVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

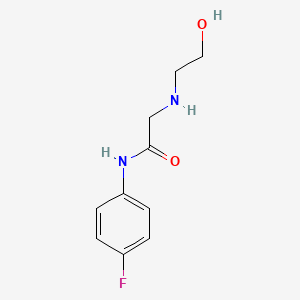

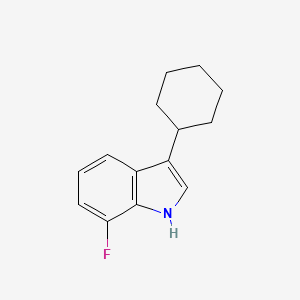
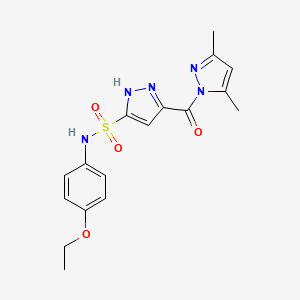
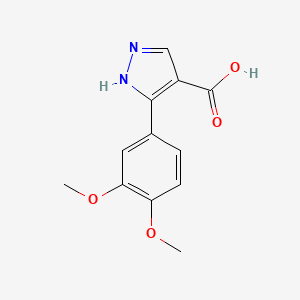
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)
![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)
![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)
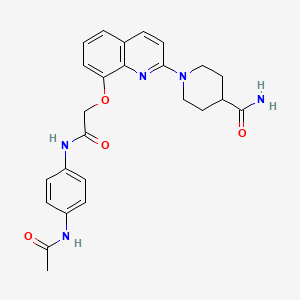
![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)
